molecular formula C17H22F2N2O2 B12230227 4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12230227
M. Wt: 324.36 g/mol
InChI Key: UOMZWPOSGYHVJA-UHFFFAOYSA-N
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Description

4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 2,5-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-difluorophenylmethyl intermediate, which can be achieved through halogenation reactions. The intermediate is then reacted with morpholine and piperidine-1-carbonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity. The piperidine-1-carbonyl group may facilitate interactions with specific protein sites, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Difluorophenyl)methyl]piperidine
  • (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide

Uniqueness

4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and piperidine-1-carbonyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22F2N2O2

Molecular Weight

324.36 g/mol

IUPAC Name

[4-[(2,5-difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H22F2N2O2/c18-14-4-5-15(19)13(10-14)11-20-8-9-23-16(12-20)17(22)21-6-2-1-3-7-21/h4-5,10,16H,1-3,6-9,11-12H2

InChI Key

UOMZWPOSGYHVJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=C(C=CC(=C3)F)F

Origin of Product

United States

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